methyl (R)-piperidine-2-carboxylate
Overview
Description
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Epigenetics and DNA Methylation Studies
DNA Methylation: DNA methylation is essential for gene regulation, cellular differentiation, and cancer development. Methylated cytosines often occur in CpG dinucleotides, affecting gene expression. Aberrant DNA methylation patterns are associated with malignancies and can serve as diagnostic markers .
Bisulfite Sequencing: Researchers use bisulfite sequencing to measure DNA methylation levels. This technique provides single-base resolution, allowing quantification of cytosine methylation. Methyl ®-piperidine-2-carboxylate is relevant in this context .
Drug Synthesis and Medicinal Chemistry
The compound’s unique structure makes it valuable in drug development:
Avibactam Synthesis: Avibactam, a β-lactamase inhibitor used in combination with Ceftazidime, is synthesized from methyl ®-piperidine-2-carboxylate. It serves as a potent antibacterial agent against resistant strains .
Tamoxifen Production: Grignard reagents derived from piperidine-2-carboxylates are essential in the non-stereoselective synthesis of Tamoxifen, a breast cancer medication .
Materials Science and Luminescent Radicals
The compound’s luminescent properties find applications in materials science:
- Water-Soluble Luminescent Radicals : Water-soluble tris(2,4,6-trichlorophenyl)methyl radicals, including piperidine-2-carboxylate derivatives, have potential in dual-use fluorescence and MR imaging .
Biocatalysis and Asymmetric Reduction
Enzymatic reactions involving methyl ®-piperidine-2-carboxylate contribute to chiral compound synthesis:
- Asymmetric Reduction : Engineered E. coli cells immobilized with this compound achieve high enantioselectivity in the reduction of β-hydroxy esters .
Chemical Biology and Enzyme Inhibition
Understanding enzyme interactions is critical:
- β-Lactamase Inhibition : Avibactam, derived from methyl ®-piperidine-2-carboxylate, inhibits β-lactamases. Its unique mechanism of reversible and covalent binding makes it effective against resistant bacteria .
Genomic Research and Epigenetic Profiling Tools
Software tools like methylKit facilitate epigenetic analysis:
- methylKit : An R package for analyzing genome-wide DNA methylation profiles. It automates clustering, differential methylation analysis, and annotation features, aiding researchers in identifying significant methylation sites .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (2R)-piperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQTTWVBUDFUNO-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (R)-piperidine-2-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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